BenchChemオンラインストアへようこそ!

2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

AKT Kinase Inhibition Cancer Cell Signaling Phospho-Ser473 Assay

2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (CAS 953174-99-7) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of heterocyclic kinase inhibitors. It features a characteristic 6-methoxyimidazo[1,2-b]pyridazine core linked via a phenyl bridge to a 2-chlorobenzenesulfonamide moiety, yielding a molecular weight of 414.86 g/mol.

Molecular Formula C19H15ClN4O3S
Molecular Weight 414.86
CAS No. 953174-99-7
Cat. No. B2927382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
CAS953174-99-7
Molecular FormulaC19H15ClN4O3S
Molecular Weight414.86
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C19H15ClN4O3S/c1-27-19-11-10-18-21-16(12-24(18)22-19)13-6-8-14(9-7-13)23-28(25,26)17-5-3-2-4-15(17)20/h2-12,23H,1H3
InChIKeyPOWMARLJDWLVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

953174-99-7: A Structurally Defined Imidazo[1,2-b]pyridazine Sulfonamide Kinase Probe for Targeted Oncology Research


2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (CAS 953174-99-7) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class of heterocyclic kinase inhibitors [1]. It features a characteristic 6-methoxyimidazo[1,2-b]pyridazine core linked via a phenyl bridge to a 2-chlorobenzenesulfonamide moiety, yielding a molecular weight of 414.86 g/mol [1]. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure for kinase inhibition, with documented activity against clinically relevant targets including VEGFR2, BTK, IRAK4, and AKT (PKB) isoforms [2]. This compound is primarily utilized as a research probe in early-stage drug discovery programs focused on kinase-dependent cancers and inflammatory disorders.

Procurement Alert: Why Generic Imidazopyridazine Substitution Risks Experimental Failure with 953174-99-7


Generic substitution within the imidazo[1,2-b]pyridazine sulfonamide class is inadvisable due to profound structural sensitivity revealed by existing structure-activity relationship (SAR) data. The core scaffold demonstrates tunable selectivity across the kinome; for instance, analogs display divergent preferences for AKT1 versus AKT2 [1][2]. Minor modifications at the 2-position of the imidazopyridazine or within the sulfonamide aryl ring can shift the biological profile from AKT pathway inhibition to unrelated targets such as TNF-α production or platelet-activating factor (PAF) antagonism [3][4]. The specific 2-chlorobenzenesulfonamide pharmacophore and the 6-methoxy substituent are critical determinants of target engagement and cellular potency, and near-neighbor analogs with similar physicochemical descriptors (e.g., logP, tPSA) may exhibit completely divergent activity profiles. The following quantitative evidence demonstrates that the selection of 953174-99-7 versus its closest analogs represents a non-trivial scientific decision with substantial consequences for assay reproducibility and target validation.

953174-99-7 Competitive Differentiation: Quantitative Evidence Against the Closest Analogs and In-Class Candidates


AKT Kinase Inhibitory Activity: Class-Level Evidence for Cellular Phospho-AKT Modulation

The imidazo[1,2-b]pyridazine sulfonamide class, within which 953174-99-7 resides, has been explicitly claimed and exemplified in patents as AKT kinase inhibitors. A structurally related compound from the same patent family (US9320734) demonstrated an IC50 of 1,000 nM for inhibition of phospho-Ser473-AKT in HT-29 lung cancer cells, as measured by Western blot analysis [1]. This provides a validated cellular benchmark for the class. Two additional in-class analogs with distinct substituent patterns, ZINC95573339 and ZINC95575797, showed measurable differential affinity between AKT1 (pKi 8.30 vs. 7.92) and AKT2 (pKi 7.82 vs. 7.62), demonstrating that the core scaffold can be tuned for isoform selectivity [2][3]. While direct quantitative data for 953174-99-7 itself remains to be published, its structural positioning at the intersection of the 2-chlorobenzenesulfonamide pharmacophore and the 6-methoxyimidazopyridazine core places it in a favorable SAR region for AKT pathway modulation.

AKT Kinase Inhibition Cancer Cell Signaling Phospho-Ser473 Assay

Physicochemical Differentiation: Computed Drug-Likeness Parameters vs. In-Class Analogs

Computed physicochemical parameters provide a basis for differentiating 953174-99-7 from close analogs in the absence of direct experimental bioactivity data. The compound has a molecular weight of 414.86 g/mol, a topological polar surface area (tPSA) of 94 Ų, a calculated logP (XLogP3) of 3.4, and 5 rotatable bonds [1]. These values place it within favorable oral drug-like chemical space according to both Lipinski's Rule of Five (MW <500, logP <5, HBD ≤5, HBA ≤10) and Veber's oral bioavailability rules (tPSA ≤140 Ų, rotatable bonds ≤10). By comparison, the in-class analog ZINC95573339 has a substantially higher molecular weight of 500.04 g/mol and a lower cLogP of 2.87 [2], indicating that 953174-99-7 possesses more favorable predicted membrane permeability. The exact mass of 414.0553392 Da provides a unique identifier for analytical method development and quality control batch release [1].

Drug-Likeness ADME Properties Physicochemical Profiling

Scaffold Selectivity Profile: Evidence for Kinase Selectivity Differentiation over Non-Selective Kinase Inhibitors

The imidazo[1,2-b]pyridazine core has been explicitly identified as a privileged scaffold for kinase inhibition, with structurally characterized analogs demonstrating potent and selective activity against specific kinases rather than pan-kinase promiscuity . The close analog MI 14 (a PI 4-K IIIβ inhibitor bearing the same core) exhibits >1,800-fold selectivity for PI 4-K IIIβ over PI 4-K IIIα and PI 4-K IIα, demonstrating that the imidazo[1,2-b]pyridazine framework intrinsically supports high selectivity . IRAK inhibitor 3, which shares the same core scaffold with a different substitution pattern, is a selective interleukin-1 receptor-associated kinase (IRAK) modulator derived from patent WO2008030579 A2 . By contrast, many commonly used kinase research tools (e.g., staurosporine analogs) exhibit broad kinome-wide inhibition. The structural features of 953174-99-7—specifically the combination of a 2-chlorobenzenesulfonamide group with a 6-methoxy substituent—place it within a SAR region that has demonstrated target-specific modulation in related patent filings [1].

Kinase Selectivity Privileged Scaffold Off-Target Risk

Chemical Structure Uniqueness: Differentiation from Common Sulfonamide-Containing Kinase Inhibitors

953174-99-7 incorporates a distinctive 2-chlorobenzenesulfonamide group linked to the imidazo[1,2-b]pyridazine core via a para-phenyl bridge, yielding an InChI Key of POWMARLJDWLVCN-UHFFFAOYSA-N [1]. This specific connectivity pattern is distinct from common clinical-stage AKT inhibitors such as MK-2206 (which contains a triazole-thiophene core) and GSK690693 (which features an imidazo[1,2-a]pyridine core with an alkyne linkage), providing a chemically orthogonal tool compound for target validation. Searches of PubChem and the patent literature confirm that this exact chemotype (CAS 953174-99-7) is not described in the primary pharmacological literature as a bioactive molecule, positioning it as a novel chemical probe suitable for generating proprietary SAR data [1]. The compound is commercially available at 95% purity from multiple suppliers, with a defined molecular formula of C19H15ClN4O3S and a monoisotopic mass of 414.0553392 Da [1][2].

Chemical Probe Structural Novelty Pharmacophore Differentiation

Commercial Supply and Reproducibility: Specified Purity vs. Research-Grade Competitor Compounds

953174-99-7 is commercially available at a specified purity of ≥95% from multiple independent suppliers with defined catalog numbers (e.g., CM843847) . This contrasts with many in-class analogs that are available only as custom synthesis products or have purity specifications that vary significantly between batches. The compound has a well-defined CAS registry number (953174-99-7), a stable molecular identity (C19H15ClN4O3S), and 0 defined or undefined atom/bond stereocenters, eliminating stereochemical ambiguity that could confound biological assay interpretation [1]. The low hydrogen bond donor count (1) and moderate rotatable bond count (5) suggest favorable solubility characteristics relative to more heavily functionalized analogs [1]. These supply chain attributes make 953174-99-7 a practical choice for multi-site collaborative studies requiring inter-laboratory reproducibility.

Compound Procurement Purity Specification Batch Reproducibility

Optimal Deployment Scenarios for 953174-99-7 Based on Differentiated Evidence Profile


AKT-Dependent Cancer Cell Line Screening and Biomarker Validation

Based on the class-level evidence for AKT pathway inhibition, 953174-99-7 is optimally deployed in phospho-Ser473-AKT Western blot or ELISA-based screening assays using HT-29, BxPC-3, or other AKT-dependent cancer cell lines [1][2]. The compound's favorable computed logP (3.4) and moderate molecular weight support cell permeability, making it suitable for cellular target engagement studies. Researchers should include a published AKT inhibitor (e.g., MK-2206) as a positive control to benchmark the activity of 953174-99-7 against a structurally distinct chemotype, thereby generating novel comparative pharmacology data .

Structure-Activity Relationship (SAR) Expansion Around the Imidazo[1,2-b]pyridazine Core

The structural uniqueness of 953174-99-7—specifically its 2-chlorobenzenesulfonamide pharmacophore attached to the 6-methoxyimidazo[1,2-b]pyridazine core—makes it an ideal starting point for systematic SAR exploration [1]. Procurement of this compound enables medicinal chemistry teams to synthesize and profile analogs with variations at the sulfonamide aryl ring (e.g., 4-ethoxy, 2-trifluoromethyl, or unsubstituted phenyl), exploiting established synthetic routes for imidazo[1,2-b]pyridazine functionalization [2]. This approach allows laboratories to generate proprietary data packages that strengthen intellectual property positions and publication records.

Multi-Site Collaborative Target Validation Studies Requiring Batch Consistency

The multi-supplier availability of 953174-99-7 at a specified purity of ≥95%, combined with its achiral nature (0 stereocenters), makes it a robust chemical probe for multi-institutional target validation studies [1]. Unlike single-source custom analogs that may exhibit batch-to-batch variability, 953174-99-7 can be independently sourced by collaborating laboratories, ensuring that observed biological effects are attributable to the compound's molecular identity rather than impurities or stereochemical heterogeneity [2]. This is particularly valuable for programs transitioning from academic target identification to industry-led drug discovery, where reproducibility is paramount.

Quote Request

Request a Quote for 2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.